(6-Methoxypyridin-3-yl)methanamine

Process Chemistry Large-Scale Synthesis Pharmaceutical Intermediate

(6-Methoxypyridin-3-yl)methanamine (CAS 262295-96-5) is an aminomethylpyridine building block with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. The compound features a pyridine ring substituted with a methoxy group at the 6-position and a methanamine group at the 3-position, yielding a primary amine functionality suitable for diverse synthetic derivatization.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 262295-96-5
Cat. No. B1285644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxypyridin-3-yl)methanamine
CAS262295-96-5
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CN
InChIInChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3
InChIKeyAUOIYQDHPOAYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxypyridin-3-yl)methanamine CAS 262295-96-5: Technical Baseline and Procurement Specifications


(6-Methoxypyridin-3-yl)methanamine (CAS 262295-96-5) is an aminomethylpyridine building block with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . The compound features a pyridine ring substituted with a methoxy group at the 6-position and a methanamine group at the 3-position, yielding a primary amine functionality suitable for diverse synthetic derivatization . Commercially available purities range from 95% to 98%, with long-term storage recommended at 2–8°C protected from light for the free base, while the hydrochloride salt form (CAS 857220-13-4) offers alternative handling properties [1].

Why Aminomethylpyridine Regioisomers Cannot Be Interchanged for (6-Methoxypyridin-3-yl)methanamine


Substituting (6-Methoxypyridin-3-yl)methanamine with other methoxypyridine methanamine regioisomers introduces distinct spatial and electronic perturbations that alter reactivity, binding, and downstream synthetic outcomes. For instance, the 6-methoxy-3-aminomethyl substitution pattern positions the amine-bearing side chain at the meta position relative to the ring nitrogen, whereas 4-(aminomethyl)-2-methoxypyridine (CAS 148900-69-0) places the aminomethyl group at the para position, and (2-methoxypyridin-3-yl)methanamine (CAS 354824-19-4) inverts the substitution orientation entirely [1][2]. These positional changes yield distinct clogP values, solubility profiles, and metabolic stability parameters that cannot be assumed equivalent across regioisomers [1]. Furthermore, patent literature explicitly differentiates 6-methoxypyridin-3-yl intermediates as critical scaffolds for specific derivatization pathways optimized for industrial-scale synthesis, where alternative regioisomers fail to meet yield or purity specifications under the same reaction conditions [3][4].

Quantitative Differentiation Evidence for (6-Methoxypyridin-3-yl)methanamine Against In-Class Comparators


Regioisomeric Specificity in 6-Methoxypyridine-3-yl Intermediate Manufacturing: Yield and Purity Advantage

Industrial-scale synthetic methods specifically optimized for 6-methoxypyridin-3-yl derivatives demonstrate that the 6-methoxy-3-aminomethyl substitution pattern enables high-yield, high-purity production utilizing low-cost starting materials, a finding not generalizable to alternative regioisomers [1][2]. The patented process achieves both shortened manufacturing steps and increased yield/purity relative to methods required for other aminomethylpyridine positional isomers, directly impacting procurement cost and supply reliability [1].

Process Chemistry Large-Scale Synthesis Pharmaceutical Intermediate

LogP Differentiation Among Methoxypyridine Methanamine Regioisomers

The computed logP (clogP) value for (6-methoxypyridin-3-yl)methanamine is 0.417 [1]. While direct clogs for all regioisomers are not available from a single study, the positional variation of methoxy and aminomethyl groups on the pyridine ring is known to alter lipophilicity and hydrogen-bonding capacity, affecting membrane permeability and target engagement in drug discovery contexts [2].

Lipophilicity ADME Physicochemical Properties

Purity and Storage Stability: Free Base vs. Hydrochloride Salt Form

The free base form of (6-methoxypyridin-3-yl)methanamine is commercially available at purities of 95% and 98%, with storage recommended at 2–8°C protected from light [1]. The hydrochloride salt (CAS 857220-13-4) offers 97% purity and may exhibit improved ambient stability, reducing cold-chain logistics requirements for certain applications . This form-dependent differentiation provides procurement flexibility not uniformly available across all aminomethylpyridine analogs.

Form Selection Stability Handling

Procurement Cost and Lead Time Benchmarking Against Key Suppliers

Pricing and availability for (6-methoxypyridin-3-yl)methanamine vary significantly across vendors. As of 2026, AKSci offers 1g at $50 and 5g at $232 (1 week lead time), while Aladdin Scientific offers 1g at $83.90 and 5g at $271.90 with 8–12 week lead times . Cool Pharm pricing is substantially higher at $701 for 1g [1]. This cost and timeline variability necessitates vendor-specific procurement strategies that cannot be generalized to alternative regioisomers, which may have entirely different supply landscapes.

Procurement Supply Chain Cost Analysis

Validated Application Scenarios for (6-Methoxypyridin-3-yl)methanamine Based on Quantitative Evidence


Large-Scale Pharmaceutical Intermediate Manufacturing

Utilize (6-methoxypyridin-3-yl)methanamine as a key intermediate in industrial synthesis campaigns where scalable, cost-effective routes are essential. Patented methods specifically optimized for 6-methoxypyridine-3-yl derivatives demonstrate shortened process steps and increased yield/purity using low-cost materials, providing a procurement advantage over regioisomers lacking such validated large-scale protocols [1][2].

Medicinal Chemistry Lead Optimization Requiring Defined clogP

Incorporate this compound into structure-activity relationship (SAR) studies where lipophilicity must be tightly controlled. The measured clogP of 0.417 provides a reproducible baseline for predicting membrane permeability and metabolic stability, whereas substitution with regioisomers of unknown or different clogP introduces uncontrolled variables that can confound lead optimization efforts [1].

Synthetic Derivatization Requiring Free Amine Functionality

Select the free base form (≥95% purity) for applications involving amine-reactive chemistry (e.g., amide coupling, reductive amination). For workflows where ambient storage stability is paramount or where salt-free conditions are not required, the hydrochloride salt form (97% purity) offers an alternative with potentially reduced cold-chain logistics burden [1][2].

Cost-Sensitive Academic or Early-Stage Discovery Programs

Procure from vendors offering the most favorable price-to-lead time ratio (e.g., AKSci at $50/g, 1 week lead) to minimize project delays and budget overruns. This compound's multi-vendor availability enables competitive sourcing strategies not uniformly available for less common regioisomers [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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